![molecular formula C7H11ClN2S B2711107 N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine CAS No. 140176-73-4](/img/structure/B2711107.png)
N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine” is a chemical compound with the molecular formula C7H11ClN2S . It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is used in biochemical research .
Molecular Structure Analysis
The molecular weight of “N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine” is 190.7 . The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine” is a solid at room temperature . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit potent antioxidant activity . These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells caused by these substances .
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties . They have been used in the development of various antimicrobial drugs, such as sulfathiazole . The compound could potentially be used in similar applications.
Antifungal Activity
Thiazole derivatives have demonstrated significant antifungal activities . They have been used in the development of antifungal drugs like abafungin . The compound could potentially be used in the development of new antifungal agents .
Antiviral Activity
Thiazoles have been used in the development of antiretroviral drugs like ritonavir . The compound , being a thiazole derivative, could potentially be used in the development of new antiviral agents.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown potential in the development of antitumor or cytotoxic drug molecules . They have been used in the development of antineoplastic drugs like tiazofurin . The compound could potentially be used in similar applications.
Neuroprotective Activity
Thiazoles have been found to exhibit neuroprotective properties . They play a role in the synthesis of neurotransmitters, such as acetylcholine . The compound could potentially be used in the development of drugs for neurological disorders.
Anticonvulsant Activity
Thiazole derivatives have been found to exhibit anticonvulsant properties . The compound , being a thiazole derivative, could potentially be used in the development of new anticonvulsant drugs.
Diuretic Activity
Thiazoles have been found to exhibit diuretic properties . The compound , being a thiazole derivative, could potentially be used in the development of new diuretic drugs.
Safety and Hazards
Zukünftige Richtungen
The future directions of “N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Thiazole derivatives, in particular, have shown promise in a variety of therapeutic areas .
Eigenschaften
IUPAC Name |
1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S/c1-10(2)4-7-9-6(3-8)5-11-7/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDMJAMXOTXJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)
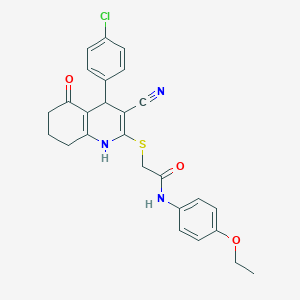
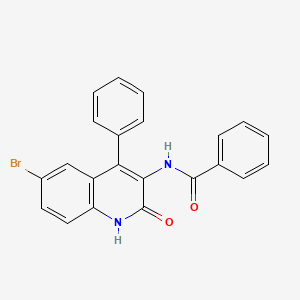
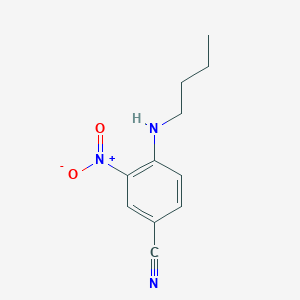
![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2711037.png)
![(2-Amino-4-oxo-5,6-dihydro-4H-[1,3]thiazin-5-YL)-acetic acid](/img/structure/B2711038.png)
![2-Butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711039.png)
![1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2711040.png)
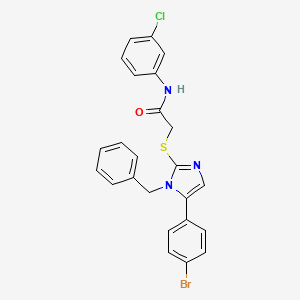
![1,6-Dimethyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2711042.png)

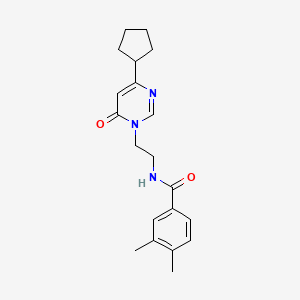
![N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2711046.png)